molecular formula C11H15FN2 B1473519 4-(3-Fluoropiperidin-1-yl)aniline CAS No. 1783945-96-9

4-(3-Fluoropiperidin-1-yl)aniline

Cat. No. B1473519
CAS RN: 1783945-96-9
M. Wt: 194.25 g/mol
InChI Key: AILSMAPGKCUJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Fluoropiperidin-1-yl)aniline” is an organic compound . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular formula of “4-(3-Fluoropiperidin-1-yl)aniline” is C11H15FN2 .


Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . The compounds bearing the piperidine skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .

Scientific Research Applications

Antimicrobial Activities 4-(3-Fluoropiperidin-1-yl)aniline and its derivatives have been explored for their antimicrobial properties. For instance, derivatives synthesized from similar compounds demonstrated significant anti-Mycobacterium smegmatis activity. This suggests potential applications in developing antimicrobial agents against specific bacterial strains (Yolal et al., 2012).

Synthetic Methodologies Efficient synthetic routes for creating compounds related to 4-(3-Fluoropiperidin-1-yl)aniline have been established, leveraging microwave heating for rapid synthesis. These methodologies facilitate the preparation of various benzimidazoles, underscoring the chemical's utility in synthesizing novel pharmaceuticals (Menteşe et al., 2015).

Kinase Inhibition for Cancer Therapy The compound and its analogs have been investigated as c-Met kinase inhibitors, a target for cancer therapy. Docking and quantitative structure–activity relationship studies indicate their potential efficacy in inhibiting tumor growth, highlighting their role in the development of new cancer treatments (Caballero et al., 2011).

Materials Science and Electrochemistry In materials science, derivatives of 4-(3-Fluoropiperidin-1-yl)aniline have been utilized in the electrochemical synthesis of novel polymers. These polymers exhibit promising characteristics for applications in dye-sensitized solar cells, showcasing the compound's versatility beyond pharmaceuticals into energy technologies (Shahhosseini et al., 2016).

Electroluminescence and Organic Electronics Research has also explored the use of aniline derivatives in the development of emitting amorphous molecular materials. These materials exhibit strong electroluminescent properties and have been used in organic light-emitting diodes (OLEDs), contributing to advancements in electronic display and lighting technologies (Doi et al., 2003).

Mechanism of Action

Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-(3-fluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-2-1-7-14(8-9)11-5-3-10(13)4-6-11/h3-6,9H,1-2,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILSMAPGKCUJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropiperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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